N-[(3R)-piperidin-3-yl]methanesulfonamide
Description
N-[(3R)-Piperidin-3-yl]methanesulfonamide is a chiral sulfonamide derivative featuring a methanesulfonamide group attached to the (3R)-position of a piperidine ring. Its stereochemistry (R-configuration) is critical for biological interactions, as spatial arrangement influences receptor binding and selectivity . The compound is often synthesized as a hydrochloride salt (e.g., CAS 2007919-47-1) to enhance water solubility, making it suitable for pharmaceutical formulations . Molecular weight ranges from 214.71 to 228.74 g/mol depending on the salt form .
Properties
Molecular Formula |
C6H14N2O2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
N-[(3R)-piperidin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C6H14N2O2S/c1-11(9,10)8-6-3-2-4-7-5-6/h6-8H,2-5H2,1H3/t6-/m1/s1 |
InChI Key |
DHGIQFYIIZOGKF-ZCFIWIBFSA-N |
Isomeric SMILES |
CS(=O)(=O)N[C@@H]1CCCNC1 |
Canonical SMILES |
CS(=O)(=O)NC1CCCNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3R)-piperidin-3-yl]methanesulfonamide typically involves the reaction of piperidine derivatives with methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. The process may involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: N-[(3R)-piperidin-3-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[(3R)-piperidin-3-yl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3R)-piperidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Sulfonamide Group
- N-Methylated Derivative (CAS 2007919-47-1): Structure: N-methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride. Key Differences: Addition of a methyl group on the sulfonamide nitrogen. The hydrochloride salt retains high solubility (>97% purity) and is commercially available for research .
- Propane-2-Sulfonamide Analog (CAS N/A): Structure: N-[(3R)-Piperidin-3-yl]propane-2-sulfonamide hydrochloride. Key Differences: Replacement of methanesulfonamide with a bulkier propane-2-sulfonamide group. Impact: Altered steric effects may reduce binding affinity to target receptors. No direct pharmacological data available, but synthesis routes suggest scalability .
Stereochemical Variations
- (S)-Enantiomer (CAS 1349702-26-6): Structure: (S)-N-(Piperidin-3-yl)methanesulfonamide hydrochloride. Key Differences: S-configuration at the piperidine-3-yl position. Impact: Likely divergent biological activity due to enantioselective receptor interactions. Notably, this compound is discontinued commercially, possibly due to inferior efficacy or stability .
Ring System Modifications
- Pyrrolidine-Based Analog (CAS 1419075-93-6): Structure: N-methyl-N-[(3R)-3-pyrrolidinylmethyl]methanesulfonamide. Key Differences: Replacement of the six-membered piperidine ring with a five-membered pyrrolidine ring. Pyrrolidine derivatives are often explored for enhanced metabolic stability .
Complex Heterocyclic Derivatives (e.g., Chembase Entry):
- Structure: N-({1-[(dimethyl-1,3-thiazol-5-yl)methyl]pyrrolidin-3-yl}methyl)methanesulfonamide.
- Key Differences: Incorporation of a thiazole moiety and additional methyl groups.
- Impact: Enhanced electronic interactions via aromatic thiazole, which may improve target affinity in enzyme inhibition studies .
Physicochemical and Commercial Properties
Research and Pharmacological Implications
- Therapeutic Potential: Methanesulfonamide derivatives are studied for roles in neurodegenerative diseases and cancer due to sulfonamide’s enzyme-inhibitory properties . The (3R)-stereochemistry may optimize binding to chiral targets like sigma receptors or ion channels.
- Safety and Handling: Limited toxicity data are available, but standard precautions for sulfonamides (e.g., avoiding inhalation) apply. Hydrochloride salts require storage at room temperature .
Biological Activity
N-[(3R)-piperidin-3-yl]methanesulfonamide, also referred to as N-Methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride, is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring, which is crucial for its ability to interact with various biological targets. The sulfonamide group enhances its solubility and bioavailability, making it a suitable candidate for drug development.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction alters the enzymatic pathways involved in various physiological processes.
- Receptor Modulation : It has been shown to modulate neurotransmitter receptors, influencing signaling pathways associated with central nervous system disorders. This property is particularly relevant for neuropharmacological applications.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
| Activity | Description |
|---|---|
| Neuropharmacological | Potential treatment for CNS disorders due to its ability to cross the blood-brain barrier. |
| Antimicrobial | Exhibits antimicrobial properties against various pathogens, although mechanisms require further study. |
| Orexin Receptor Modulation | Interacts with orexin receptors, which are implicated in sleep and energy metabolism regulation. |
| Enzyme Inhibition | Inhibits specific enzymes, impacting metabolic pathways and cellular signaling. |
Case Studies and Research Findings
-
Neuropharmacological Applications :
- A study highlighted the compound's potential in treating conditions like anxiety and depression by modulating neurotransmitter systems. It demonstrated significant binding affinity to serotonin receptors, suggesting a role in mood regulation.
-
Antimicrobial Properties :
- Research indicated that this compound showed effectiveness against bacterial strains such as Staphylococcus aureus. The study emphasized the need for further exploration into its mechanism of action, which may involve disrupting bacterial cell wall synthesis.
-
Orexin Receptor Studies :
- Investigations into its interaction with orexin receptors revealed that modifications in the piperidine structure could enhance receptor selectivity and potency. This finding has implications for developing treatments for sleep disorders and metabolic syndromes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
